![molecular formula C21H15F3N2O2S B6535946 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide CAS No. 1021220-68-7](/img/structure/B6535946.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex, containing a thiophene ring, an indole ring, and a benzamide group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures, such as those containing a thiophene nucleus, have been reported to possess a wide range of therapeutic properties .
Biochemical Pathways
Indole derivatives, which share a similar structure to this compound, have been reported to possess various biological activities .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2S/c22-21(23,24)15-4-1-3-14(11-15)19(27)25-16-7-6-13-8-9-26(17(13)12-16)20(28)18-5-2-10-29-18/h1-7,10-12H,8-9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWSRZBCCFNKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
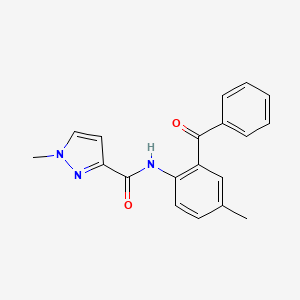
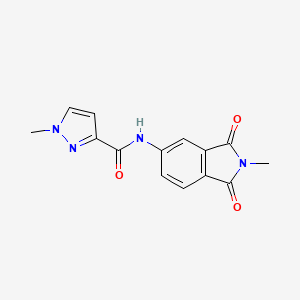
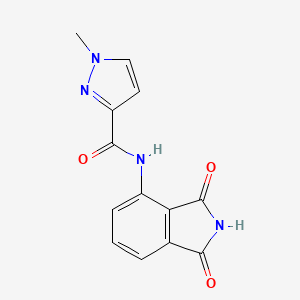

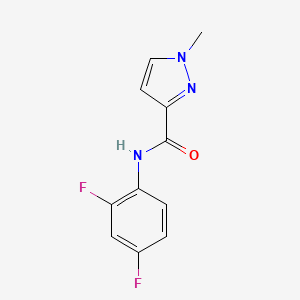
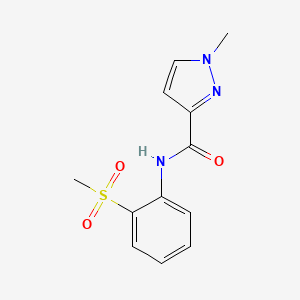
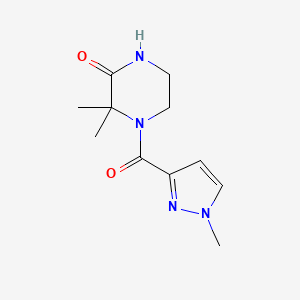
![2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6535921.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide](/img/structure/B6535940.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
